Supranol brilliant red 3B

Description

Contextualizing Supranol Brilliant Red 3B within Contemporary Reactive Dye Chemistry Research

While this compound is classified as an acid dye, its study is relevant to the broader field of reactive dye chemistry due to their shared azo-based chromophores. Azo dyes are the largest group of colorants, accounting for 60-70% of all organic dyes produced globally. cdnsciencepub.comilam.ac.ir This family includes various application classes, from acid and direct dyes to the highly significant reactive dyes.

Reactive dyes are distinct in that they form strong, covalent bonds with the fibers of the substrate, such as cotton. researchpublish.com This chemical bonding provides excellent wash fastness and vibrant shades. researchpublish.comiwaponline.com In contrast, acid dyes like this compound form ionic bonds with fibers. Despite this difference in application mechanism, the underlying chemistry of the azo chromophore is a common subject of research.

Contemporary research in dye chemistry often investigates challenges common to both acid and reactive azo dyes, particularly concerning their environmental impact. A significant portion of these dyes can remain in industrial effluents after the dyeing process. ilam.ac.irresearchgate.net Therefore, research into advanced oxidation processes (AOPs), photocatalytic degradation, and adsorption techniques for wastewater treatment is a major area where dyes like this compound are studied as model compounds for the broader class of soluble azo colorants. ilam.ac.irchem-soc.simdpi.com

Historical Perspectives and Evolution of Scholarly Inquiry on Azo and Reactive Dyes

The history of synthetic dyes can be divided into the "pre-aniline" and "post-aniline" periods, with the turning point being the synthesis of Mauveine in 1856. researchpublish.comjchemrev.com Shortly after, in 1858, the German chemist Johann Peter Griess discovered the diazo reaction, a pivotal moment for the synthetic dye industry. britannica.com This reaction, which involves treating an arylamine with nitrous acid to form a reactive aryldiazonium ion, is the fundamental step in creating azo dyes. britannica.com

The first commercial azo dye, Chrysoidine, was synthesized in 1875 by coupling diazotized aniline (B41778) with m-phenylenediamine. iipseries.org This success spurred rapid development, leading to the creation of disazo dyes like Congo Red and a vast array of other structures for dyeing various fibers. iipseries.org The significance of azo dyes grew immensely, and they now represent over 60% of all known dye systems. iipseries.org

Reactive dyes were a later, but crucial, development. They were introduced to the market in the mid-20th century, providing a way to dye cellulosic fibers like cotton with the bright, fast colors previously difficult to achieve. britannica.com The first reactive dyes utilized monoazo systems for yellow and red shades and anthraquinones for blues. britannica.com The evolution from simple azo colorants to complex reactive systems reflects a continuous scholarly and industrial effort to create dyes with improved properties, such as enhanced fastness and a wider color gamut, for an expanding range of synthetic materials. iipseries.org

Identification of Key Research Frontiers and Gaps Associated with this compound

The study of this compound and related azo dyes is situated within several key research frontiers, primarily driven by the need for greater efficiency and environmental sustainability in the textile and chemical industries.

One of the most significant research frontiers is the development of advanced wastewater treatment technologies. iwaponline.com Due to their chemical stability and solubility, many azo dyes are resistant to conventional biological degradation, leading to colored effluents that pose environmental concerns. ilam.ac.iriwaponline.com Current research actively explores:

Advanced Oxidation Processes (AOPs): Techniques like the photo-Fenton process are being investigated for their ability to degrade complex dye molecules into simpler, non-toxic compounds through the action of highly reactive hydroxyl radicals. mdpi.com

Photocatalysis: The use of semiconductor materials, such as zinc oxide (ZnO) or nitrogen-doped zirconia, to degrade dyes under UV or visible light is a promising area of research. ilam.ac.irfrontiersin.org Engineering the band-gap of these catalysts to improve their efficiency under sunlight is a specific research goal. frontiersin.org

Biosorption: The use of materials like activated charcoal or residual microbial biomass to adsorb dyes from wastewater is studied for its potential as a low-cost treatment method. chem-soc.siresearchgate.net

A notable research gap exists in the comprehensive understanding of the degradation pathways of specific dyes. iwaponline.com While general mechanisms are known, the intermediate products formed during the breakdown of individual dye structures are often not fully characterized. Furthermore, there is a need to develop treatment technologies that are not only effective but also scalable and economically viable for industrial application. iwaponline.com

Another emerging frontier is the application of computational chemistry and machine learning. researchgate.net These tools offer the potential to simulate chemical reactions, predict the properties of new dye molecules, and model their environmental fate, thereby accelerating the design of more sustainable and efficient colorants without the need for extensive laboratory experimentation. researchgate.net

Table of Chemical Compounds

Structure

3D Structure of Parent

Properties

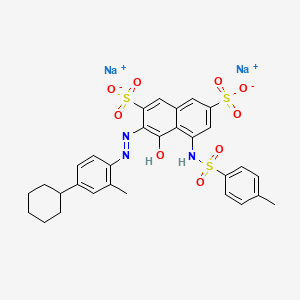

IUPAC Name |

disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O9S3.2Na/c1-18-8-11-23(12-9-18)43(35,36)33-26-17-24(44(37,38)39)15-22-16-27(45(40,41)42)29(30(34)28(22)26)32-31-25-13-10-21(14-19(25)2)20-6-4-3-5-7-20;;/h8-17,20,33-34H,3-7H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFCEDUNPPBHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5CCCCC5)C)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021300 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-37-0, 8004-53-3 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Red 155 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modification Research

Investigating Novel Synthetic Pathways for Supranol Brilliant Red 3B Analogues

The foundational synthesis of azo dyes, including this compound, involves a two-stage process: diazotization and azo coupling. jchemrev.comijorarjournal.com In the first stage, a primary aromatic amine is treated with a nitrite (B80452) source, typically sodium nitrite, in an acidic medium to form a diazonium salt. jchemrev.com This unstable intermediate is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another amine—to form the final azo compound. jchemrev.com

Modern research into novel synthetic pathways for analogues of this compound focuses on varying the precursor molecules—the diazo and coupling components—to generate a library of structurally related dyes. By introducing different substituents on the aromatic rings of either precursor, researchers can systematically alter the resulting dye's properties, such as its color, solubility, and affinity for different substrates.

For instance, new heterocyclic azo dyes have been synthesized by coupling diazonium salts with various heterocyclic moieties like 1,3,4-thiadiazole (B1197879) or pyrazole (B372694) derivatives. nih.govjchemrev.com The synthesis of these analogues often follows the established diazotization-coupling mechanism but employs novel aromatic amines or coupling agents to build unique molecular architectures. nih.gov The objective is to create compounds with enhanced performance characteristics or entirely new functionalities.

Strategies for Functionalization and Derivatization of this compound for Targeted Interactions

Functionalization and derivatization involve the chemical modification of the this compound core structure to introduce specific functional groups. These modifications are designed to enable the dye to participate in targeted interactions, for example, binding to specific biological molecules or surfaces. This transforms the dye from a simple colorant into a functional molecule for advanced applications.

Strategies for derivatization are diverse and depend on the desired application. A common approach is to introduce reactive groups that can form covalent bonds with other molecules. For example, incorporating azo dyes into polymer structures can enhance the properties of the polymer, leading to applications in conductive materials or advanced sensors. jchemrev.comjchemrev.com

Another key area is the functionalization of nanoparticles with dye molecules. While this can be used to target specific cells or receptors, research has shown that the biological environment itself can present challenges. When functionalized nanoparticles are introduced into a biological medium, proteins and other biomolecules can adsorb onto the surface, creating a "protein corona." rug.nl This corona can shield the targeting molecules, like transferrin, potentially diminishing or eliminating their specific targeting capabilities. rug.nl This highlights the complexity of designing functionalized dyes for targeted biological interactions, as the interplay between the nanoparticle surface, the functional dye, and the surrounding biological milieu must be carefully considered.

The table below outlines potential functional groups that could be introduced to an azo dye backbone to facilitate targeted interactions.

| Functional Group | Potential Targeted Interaction/Application | Rationale |

| Carboxylic Acid (-COOH) | Bioconjugation (e.g., to proteins via amide bonds) | Provides a reactive site for coupling with amine groups on biomolecules. |

| Amine (-NH2) | Surface modification, bioconjugation | Can be used for covalent attachment to surfaces or other molecules. |

| Thiol (-SH) | Gold nanoparticle conjugation, disulfide bonding | Forms strong bonds with gold surfaces and can participate in reversible disulfide linkages. |

| N-hydroxysuccinimide (NHS) ester | Covalent labeling of primary amines | A highly reactive group for efficient and specific labeling of proteins and other biomolecules. |

Green Chemistry Principles in the Development of this compound Synthesis Protocols

Traditional azo dye synthesis often involves stoichiometric reagents and environmentally challenging solvents and conditions. longdom.org In response, significant research has been dedicated to aligning synthesis protocols with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov

One prominent green strategy is the development of solvent-free synthesis methods. longdom.org "Grindstone chemistry," or mechanochemistry, involves grinding solid reactants together, often at room temperature, to initiate the chemical reaction without the need for a solvent. longdom.org This approach has been successfully applied to the synthesis of azo dyes, offering benefits such as reduced reaction times, high conversion rates, and simplified product isolation. longdom.org

Another key innovation is the use of heterogeneous solid acid catalysts to replace traditional soluble acids. rsc.orgresearchgate.net For example, sulfonic acid-functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) have been used to catalyze diazo coupling reactions under solvent-free grinding conditions. rsc.orgresearchgate.net These catalysts are highly efficient, can be easily separated from the reaction mixture using a magnet, and can be recycled and reused multiple times, which significantly reduces waste. rsc.org Similarly, nano silica-supported boron trifluoride (nano BF3·SiO2) has been employed as a stable and reusable solid acid for diazotization under solvent-free conditions. researchgate.net

These green methodologies address several drawbacks of older methods, such as the instability of diazonium salts, the need for low temperatures, and the use of harsh acids or alkalis. rsc.orgresearchgate.net The resulting processes are not only more environmentally benign but also often more efficient and cost-effective. longdom.orgresearchgate.net

The following table compares traditional and green synthesis approaches for azo dyes.

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvent | Often uses organic or aqueous solvents | Solvent-free (grinding) or uses greener solvents |

| Catalyst | Soluble mineral acids (e.g., HCl) | Reusable solid acids (e.g., nano BF3·SiO2, Fe3O4@SiO2-SO3H) rsc.orgresearchgate.net |

| Conditions | Often requires low temperatures to stabilize diazonium salts | Room temperature operation longdom.orgrsc.org |

| Waste | Generates significant acid/alkali waste and solvent waste | Minimal waste, catalyst is recyclable rsc.org |

| Efficiency | Can have long reaction times and modest yields | Often faster with excellent conversions and simpler product isolation longdom.orgrsc.org |

Sophisticated Analytical and Spectroscopic Methodologies in Supranol Brilliant Red 3b Research

Application of Advanced Spectroscopic Probes for Elucidating Supranol Brilliant Red 3B Interactions

Spectroscopic techniques are pivotal in understanding the behavior of dyes at a molecular level. They provide insights into the electronic transitions and structural characteristics of the dye molecule and its interactions with other substances.

UV-Vis Spectroscopy in Investigating Dye-Substrate Interactions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying colored compounds like this compound. The absorption of light in the visible region is responsible for the dye's color, and this is directly related to its electronic structure, particularly the conjugated system of the azo group (-N=N-) and aromatic rings.

In the context of dye-substrate interactions, such as the binding of this compound to textile fibers, UV-Vis spectroscopy can reveal significant information. When the dye molecule interacts with a substrate, its electronic environment is altered, which can lead to a shift in the wavelength of maximum absorbance (λmax). A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) can indicate the nature and strength of the interaction. For instance, studies on similar red azo dyes have demonstrated shifts in λmax upon binding to proteins or other polymers, providing evidence of complex formation. researchgate.net

Hypothetical UV-Vis Spectral Data for this compound:

| Solvent/Substrate | Expected λmax (nm) | Observed Shift | Interpretation |

| Water | ~530-540 | - | Reference spectrum in an aqueous solution. |

| Non-polar Solvent | Hypsochromic shift | Blue shift | Indicates a less polar environment around the chromophore. |

| Protein (e.g., wool) | Bathochromic shift | Red shift | Suggests binding and interaction with the protein structure. |

| Surfactant Micelles | Variable | Dependent on micelle charge | Can indicate encapsulation or surface association with the micelles. |

Fourier Transform Infrared Spectroscopy (FTIR) for Characterizing Reaction Products

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the study of this compound, FTIR would be instrumental in confirming its chemical structure and in characterizing the products formed during chemical reactions, such as degradation or synthesis.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups, including:

N-H stretching: from the sulfonamide group.

O-H stretching: from the hydroxyl group.

C-H stretching: from the aromatic and cyclohexyl groups.

N=N stretching: characteristic of the azo bond, which is often weak in the infrared spectrum.

S=O stretching: from the sulfonate and sulfonamide groups, typically strong absorptions.

C=C stretching: from the aromatic rings.

When this compound undergoes a reaction, such as oxidative degradation, the resulting products would exhibit a different FTIR spectrum. For example, the disappearance of the azo bond peak and the appearance of new peaks corresponding to carboxylic acids or other oxidation products would provide clear evidence of the reaction.

Chromatographic and Mass Spectrometric Techniques for this compound Profiling in Complex Matrices

Chromatographic techniques are essential for separating complex mixtures, while mass spectrometry provides detailed information about the mass and structure of the separated components. The combination of these techniques is particularly powerful for the analysis of dyes and their byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound and its degradation products. In a typical application, a solution containing the dye and its byproducts would be injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their differential interactions with the stationary phase of the column.

As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of each component. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, yielding a fragmentation pattern that can be used to elucidate the chemical structure of the degradation products. While specific degradation studies on this compound are not widely reported, research on other azo dyes has successfully used LC-MS to identify smaller aromatic amines and other intermediates formed during wastewater treatment processes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself is not volatile, some of its smaller degradation byproducts might be. For instance, if the degradation process breaks down the aromatic rings, smaller, more volatile compounds could be formed.

In a GC-MS analysis, the volatile components of a sample are vaporized and separated in a long, thin capillary column. Similar to LC-MS, the separated components are then detected by a mass spectrometer. This technique would be particularly useful for identifying any volatile organic compounds (VOCs) that might be produced during the synthesis or breakdown of this compound.

Development and Validation of Quantitative Analytical Methods for this compound in Environmental Samples

The presence of synthetic dyes in industrial effluents is a significant environmental concern. Therefore, the development of reliable and validated analytical methods for the quantitative determination of dyes like this compound in environmental samples, such as wastewater, is crucial.

A quantitative method would typically involve sample preparation to remove interfering substances and to concentrate the analyte. This could involve techniques like solid-phase extraction (SPE). The prepared sample would then be analyzed using a suitable instrumental technique, most commonly HPLC with a UV-Vis or diode-array detector (DAD), or LC-MS for higher sensitivity and selectivity.

The validation of such a method would involve demonstrating its:

Linearity: The response of the instrument is proportional to the concentration of the dye over a specific range.

Accuracy: The closeness of the measured value to the true value.

Precision: The reproducibility of the measurements.

Limit of Detection (LOD): The lowest concentration of the dye that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the dye that can be accurately and precisely measured.

Specificity: The ability of the method to measure the target dye in the presence of other components.

While specific validated methods for this compound are not prominent in the literature, the general methodologies for quantifying azo dyes in water are well-established and could be adapted for this purpose.

Mechanistic Investigations into Supranol Brilliant Red 3b Degradation and Environmental Transformation

Bioremediation of Supranol Brilliant Red 3B through Microbial Systems

Microbial bioremediation has emerged as an eco-friendly and sustainable approach for treating wastewaters contaminated with azo dyes like this compound. nih.gov Unlike conventional physical and chemical methods, which can be costly and generate secondary pollutants, microbial systems utilize the metabolic capabilities of fungi, bacteria, and other microorganisms to break down these complex molecules. nih.govnih.gov The core of this process lies in the ability of microbial enzymes to cleave the characteristic azo bond (-N=N-), which is responsible for the dye's color, and further degrade the resulting aromatic amines. nih.gov

Fungal Biotransformation Mechanisms and Kinetics

Fungi, particularly white-rot fungi, have demonstrated significant potential in the degradation of a wide array of synthetic dyes, including those with complex aromatic structures. nih.gov Their efficacy stems from the secretion of powerful, non-specific extracellular enzymes.

White-rot fungi are a group of basidiomycetes renowned for their unique ability to degrade lignin (B12514952), the complex polymer found in wood. nih.gov This capability is attributed to their production of a suite of extracellular ligninolytic enzymes, including lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases. nih.govresearchgate.net These enzymes are not substrate-specific and can therefore act on a broad range of recalcitrant environmental pollutants, including synthetic dyes. nih.govresearchgate.net The degradation process initiated by these enzymes can lead to the complete mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water. researchgate.net For instance, fungi such as Pycnoporus cinnabarinus and Pleurotus pulmonarius have shown the ability to efficiently decolorize various aromatic dyes. nih.gov

While white-rot fungi have been extensively studied, non-ligninolytic fungi, primarily from the phyla Ascomycota and Zygomycota, also play a role in dye transformation. nih.gov These fungi may not produce the classic ligninolytic enzymes but possess other enzymatic systems capable of breaking down pollutants. nih.gov They often exhibit greater tolerance to adverse environmental conditions, such as neutral pH, and can be more competitive against native microbial populations in soil and water. nih.gov For example, a strain of Rhizopus arrhizus has been shown to effectively decolorize reactive dyes. researchgate.net However, the specific enzymatic pathways involved in the degradation of hydrocarbons and other pollutants by many non-ligninolytic fungi are still an area of active research. nih.gov

Research into specific fungal species has highlighted their varying efficiencies in degrading azo dyes. While direct studies on this compound are limited, the performance of certain fungi on similar reactive dyes provides valuable insights. Fungal consortia, combining the strengths of multiple species, can also lead to more robust and complete degradation.

Table 1: Efficacy of Selected Fungal Species in Aromatic Dye Decolorization

| Fungal Species | Dye Type | Decolorization Efficiency | Reference |

| Pycnoporus cinnabarinus | Congo Red | High | nih.gov |

| Pleurotus pulmonarius | Congo Red | High | nih.gov |

| Ganoderma lucidum | Congo Red | High | nih.gov |

| Trametes suaveolens | Methylene (B1212753) Blue | High | nih.gov |

| Rhizopus arrhizus | Reactive Red RB | 71.83% in 8 days | researchgate.net |

This table presents a summary of the decolorization capabilities of various fungal species on different aromatic dyes, indicating their potential for remediating dyes like this compound.

Bacterial Decolorization and Degradation Pathways of this compound

Bacteria offer several advantages in bioremediation, including rapid growth rates and the ability to thrive in a wide range of environmental conditions. nih.gov Their mechanisms for dye degradation often involve a two-step process, beginning with the reductive cleavage of the azo bond. nih.gov

The breakdown of azo dyes by bacteria can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.gov

Anaerobic Degradation: A significant number of anaerobic bacteria are capable of reducing azo dyes. nih.gov Under these conditions, the azo bond is cleaved by enzymes called azoreductases, resulting in the formation of aromatic amines. nih.govnih.gov This initial decolorization step is often faster in anaerobic environments.

Aerobic Degradation: While fewer aerobic bacteria are known to initiate azo dye degradation, they play a crucial role in the complete mineralization of the aromatic amines produced during the initial anaerobic cleavage. nih.gov These amines can be toxic, and their subsequent breakdown under aerobic conditions is essential for detoxification. nih.gov Some bacteria require an additional organic carbon source to facilitate the degradation process as they cannot utilize the azo dye as a primary energy source. nih.gov The combination of anaerobic and aerobic processes in sequential treatment systems has proven to be highly effective for the complete degradation of azo dyes. researchgate.net

Studies on similar reactive dyes, such as Reactive Brilliant Red X-3B, have shown that microbial systems can achieve high degradation efficiencies. nih.govresearchgate.net For instance, in an electro-assisted microbial system under anaerobic conditions, a degradation efficiency of 99.8% was achieved for Reactive Brilliant Red X-3B. nih.govresearchgate.net This highlights the potential of bacterial systems, possibly enhanced by other technologies, in the remediation of this compound.

Isolation and Characterization of Dye-Degrading Bacterial Strains (e.g., Bacillus sp., Pseudomonas sp., Salinivibrio kushneri HTSP)

The isolation of potent microbial strains from contaminated environments is a primary step in developing bioremediation strategies. Several bacterial genera are renowned for their ability to decolorize and degrade a wide variety of azo dyes. plos.orgijbbku.com While specific studies on this compound are limited, the characteristics of these genera suggest their strong potential for its degradation.

Bacillus species are versatile bacteria frequently isolated from textile effluent sites. frontiersin.orgbohrium.com Strains like Bacillus sp. DMS2 and Bacillus cereus ROC have demonstrated high efficiency in degrading various azo dyes. plos.orgfrontiersin.org They can operate under diverse environmental conditions, including a wide range of pH and temperatures. researchgate.netnih.gov The degradation capability of Bacillus is often attributed to the production of key enzymes such as azoreductase and laccase. frontiersin.orgbohrium.com For instance, a Bacillus sp. strain was found to increase its azoreductase and laccase activity significantly during the degradation of the sulfonated azo dye Red HE7B. bohrium.com

Pseudomonas species are another group of bacteria well-documented for their bioremediation capabilities. sciepub.comoup.com Strains are often isolated from activated sludge and textile waste sites. sciepub.comoup.com Pseudomonas stutzeri, for example, has shown immense potential in degrading azo dyes like Procion Red H-3B, achieving up to 96% discoloration under optimal conditions. oup.comresearchgate.net The degradation process by Pseudomonas involves the breakdown of the dye into various metabolites, confirming that decolorization is a result of biodegradation rather than just adsorption. sciepub.com

Salinivibrio kushneri HTSP , a halophilic (salt-loving) bacterium, represents a promising agent for treating saline industrial effluents, which are common in the textile industry. nih.govfrontiersin.orgbohrium.com This strain has shown a remarkable ability to decolorize high concentrations of various dyes, including the azo dye Congo Red. nih.govfrontiersin.orgnih.gov Genomic analysis of S. kushneri HTSP revealed the presence of genes for FMN-dependent NADH azoreductase, an enzyme that cleaves the azo bond, which is the critical first step in the degradation of azo dyes. nih.govfrontiersin.orgbohrium.comnih.gov Its ability to thrive in high-salinity environments makes it a robust candidate for specialized industrial wastewater treatment. frontiersin.org

| Bacterial Genus | Typical Source | Key Degradation Enzymes | Notable Characteristics |

| Bacillus | Textile dye polluted soil and water | Azoreductase, Laccase, Peroxidase | Highly adaptable to varying pH, temperature, and salinity; can utilize dyes as a co-metabolite. frontiersin.orgresearchgate.netnih.gov |

| Pseudomonas | Activated sludge, industrial effluent | Azoreductase, Peroxidases | Efficiently breaks down complex aromatic structures into smaller compounds. sciepub.comoup.comresearchgate.net |

| Salinivibrio | High-salinity environments (e.g., saltpans) | FMN-dependent NADH Azoreductase | Halophilic, capable of degrading dyes in high-salt concentration wastewater. nih.govfrontiersin.orgbohrium.com |

Performance of Bacterial Consortia in Enhanced Bioremediation of this compound

While individual bacterial strains can be effective, bacterial consortia—communities of multiple microbial species—often exhibit superior performance in bioremediation. mdpi.comenvirobiotechjournals.com This is because complex pollutants like azo dyes may not be completely mineralized by a single species. nih.gov A consortium brings a wider range of metabolic capabilities to the task, allowing for a more complete breakdown of the parent dye and its intermediate products. mdpi.comresearchgate.net

The enhanced efficiency of a consortium stems from synergistic interactions. mdpi.com Different strains can work sequentially, with one species breaking down the initial dye molecule and others consuming the resulting intermediates, which might be toxic to the primary degrader. nih.govresearchgate.net For example, a consortium composed of multiple Pseudomonas and Bacillus strains demonstrated the ability to remove a mixture of azo dyes more effectively than any single strain could. nih.gov This cooperative metabolism leads to a more robust and resilient system that can better adapt to the fluctuating and complex conditions found in industrial wastewater. mdpi.comenvirobiotechjournals.com

| Advantage of Bacterial Consortia | Description | Reference |

| Metabolic Versatility | The combined genetic pool of a consortium provides a wider array of enzymes capable of attacking different parts of the dye molecule and its byproducts. | mdpi.com |

| Synergistic Degradation | Microbes can work together, where the metabolic product of one serves as the substrate for another, leading to more complete mineralization. | researchgate.net |

| Enhanced Resilience | Consortia are often more resistant to environmental stressors and toxic intermediates that can inhibit the activity of single strains. | nih.gov |

| Broader Substrate Range | A mixed community can degrade a wider variety of dyes present in a mixed effluent stream. | envirobiotechjournals.comnih.gov |

Algal Bioremediation Potentials and Limiting Factors for this compound

Algae, including both microalgae and macroalgae, present another eco-friendly avenue for dye remediation, a process known as phycoremediation. researchgate.netresearchgate.net Algal species can remove dyes from wastewater through several mechanisms, including biosorption (where dye molecules bind to the surface of the algal cells) and biodegradation (where the algae metabolize the dye). scispace.comscione.com Species such as Chlorella vulgaris and Scenedesmus obliquus have been reported to successfully decolorize various azo dyes. researchgate.netscione.comscialert.net

The potential of algae lies in their ability to use dyes as a source of nutrients, sometimes breaking them down into less harmful compounds like aromatic amines. scione.com However, several factors can limit the efficiency of algal bioremediation. The high toxicity of some concentrated dyes can inhibit algal growth. scione.com The process is also sensitive to environmental conditions such as pH, temperature, and light availability, which are crucial for algal photosynthesis and metabolic activity. researchgate.netscione.com Furthermore, the presence of a high concentration of dye can reduce light penetration in the water, directly hindering the growth of photosynthetic algae. scispace.com

Enzymatic Roles in this compound Biotransformation

The breakdown of this compound is fundamentally an enzymatic process. Specific enzymes produced by microorganisms target the dye's chemical structure, initiating its degradation.

Laccases are multicopper oxidoreductase enzymes that are highly effective in degrading a wide range of phenolic compounds, including many synthetic dyes. scispace.comnih.gov They catalyze the oxidation of the dye molecule through a free radical mechanism, which can lead to the cleavage of the azo bond or modifications of the aromatic rings. scispace.comresearchgate.net This process avoids the formation of toxic aromatic amines that can result from the reductive cleavage common in anaerobic degradation. nih.gov

However, laccase activity can be inhibited. High concentrations of certain anions in wastewater can deactivate the enzyme. asm.org Furthermore, some dye structures, particularly certain reactive dyes, are resistant to direct laccase attack. nih.gov The degradation process can also lead to the polymerization of intermediate products, which may still impart color to the effluent, limiting the effectiveness of the treatment if not managed properly. nih.gov

Two other critical enzyme families in dye degradation are peroxidases and azo reductases.

Peroxidases , such as lignin peroxidase and manganese peroxidase, are heme-containing enzymes that use a co-reactant like hydrogen peroxide (H₂O₂) to oxidize a broad spectrum of substrates. nih.govd-nb.info They function by generating highly reactive radicals that can attack the dye molecule, leading to either a symmetric or asymmetric cleavage of the N=N azo bond. researchgate.net This oxidative breakdown can degrade the dye into smaller, less toxic compounds. d-nb.info However, the enzyme's activity can be hampered by an excess of H₂O₂, which can cause irreversible inactivation. d-nb.info

Azo reductases are key enzymes responsible for the initial step of breaking the azo bond (–N=N–), which is responsible for the dye's color. frontiersin.orgnih.gov This reductive cleavage is typically the fastest step in decolorization and requires an electron donor, commonly NAD(P)H. researchgate.netnih.gov The reaction breaks the dye molecule into two or more aromatic amines, which are generally colorless but can sometimes be more toxic than the parent dye. nih.gov These amines are then typically degraded further by other enzymes under aerobic conditions. nih.gov The activity of azoreductase is central to the decolorization process in many bacteria, including Bacillus and Salinivibrio species. frontiersin.orgnih.gov

Using free enzymes in industrial-scale wastewater treatment can be impractical due to their instability and the difficulty of recovering them from the reaction mixture. irjet.net Enzyme immobilization offers a solution by confining enzymes to a solid support material. researchgate.netacs.org This technique enhances enzyme stability against changes in temperature and pH, allows for easy separation from the treated water, and enables the enzyme to be reused multiple times, making the process more cost-effective and suitable for continuous operation. irjet.netnih.govmdpi.com

Various methods are used for immobilization, each with its own advantages. acs.org These strategies are crucial for developing robust bioreactors for the continuous treatment of dye-containing effluents. d-nb.info

| Immobilization Technique | Principle | Common Support Materials | Advantages | Disadvantages |

| Adsorption | Enzymes are physically bound to the surface of a carrier via weak forces like van der Waals or electrostatic interactions. researchgate.netnih.gov | Activated Carbon, Clay, Charcoal, Porous Glass | Simple, inexpensive, less likely to alter enzyme structure. irjet.netnih.gov | Enzyme leakage (desorption) can occur with changes in pH or ionic strength. mdpi.com |

| Covalent Bonding | Strong chemical bonds are formed between the enzyme and the support material. acs.org | Agarose, Polyacrylamide, Porous Silica | Strong binding prevents enzyme leakage, leading to high stability. acs.org | Can sometimes lead to a loss of enzyme activity due to conformational changes. mdpi.com |

| Entrapment | Enzymes are physically trapped within the porous matrix of a polymer gel or fiber. acs.org | Alginate, Polyacrylamide Gels, Polysulfone Membranes | Protects the enzyme from the harsh external environment. mdpi.com | Mass transfer limitations can slow down the reaction rate as the substrate must diffuse into the matrix. mdpi.com |

| Encapsulation | Enzymes are enclosed within a semi-permeable membrane or shell. researchgate.net | Polymeric or Lipid Shells | Provides good protection and allows for the co-immobilization of multiple enzymes. | Diffusion limitations can be a significant issue. |

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). mdpi.com These processes are particularly effective for the degradation of recalcitrant organic pollutants like azo dyes, which are often resistant to conventional treatment methods. mdpi.comnih.gov

Photocatalytic degradation represents a prominent AOP for dye remediation. Research into a photo-Fenton-like process, specifically the UV/Mn²⁺-H₂O₂ system, has demonstrated significant efficacy in degrading Reactive Brilliant Red X-3B. researchgate.net The fundamental mechanism involves the generation of highly reactive hydroxyl radicals (•OH) through both chem-catalytic and photocatalytic decomposition of hydrogen peroxide (H₂O₂). researchgate.net

The degradation process is initiated when these hydroxyl radicals attack the dye molecule. The primary target is the chromophore group, leading to the rapid breaking of the azo bond (–N=N–), which is responsible for the dye's color. This results in swift decolorization of the solution. The azo bond is typically decomposed into nitrogen gas (N₂). Subsequent reactions lead to the mineralization of the resulting aromatic intermediates, although some structures, like the triazinyl group, have shown greater resistance to ring-opening. researchgate.net

The efficiency of the UV/Mn²⁺-H₂O₂ system is highly dependent on several key parameters. Studies have identified the optimal conditions for the degradation of Reactive Brilliant Red X-3B, highlighting a synergistic effect between the Mn²⁺/H₂O₂ and UV/H₂O₂ components that is 2.6 times greater than the sum of the individual processes. researchgate.net

Table 1: Optimal Conditions for Photocatalytic Degradation of Reactive Brilliant Red X-3B

| Parameter | Optimal Value |

|---|---|

| Manganese (Mn²⁺) Concentration | 0.59 mmol/L |

| Hydrogen Peroxide (H₂O₂) Concentration | 10 mmol/L |

| pH | 6 |

| Dissolved Oxygen (DO) | High Level |

Data sourced from a study on the UV/Mn²⁺-H₂O₂ photo-Fenton-like process. researchgate.net

Electrochemical advanced oxidation processes (EAOPs) offer powerful and versatile strategies for treating wastewater containing persistent dyes. nih.gov These methods can be deployed in various configurations, including electrocoagulation and more advanced photo-electrochemical treatments.

Photoelectro-Fenton (PEF) is a sophisticated EAOP that combines electrochemical processes with Fenton chemistry and photolysis. nih.gov The core of the PEF process is the continuous electrochemical generation of Fenton's reagents (Fe²⁺ and H₂O₂), which then react to form hydroxyl radicals. The simultaneous application of UV or solar light significantly enhances the process by photoreducing Fe(OH)²⁺ back to Fe²⁺, regenerating the catalyst, and generating additional •OH radicals. This combination of electrochemistry, Fenton's reaction, and photolysis results in a very high oxidative power, capable of completely mineralizing recalcitrant organic pollutants. nih.gov The process is effective for a wide range of industrial chemicals, dyes, and pharmaceuticals. nih.gov

A sequential treatment combining ozonation with an upflow biological aerated filter (UBAF) has proven to be a promising technique for treating wastewater containing Reactive Brilliant Red X-3B. nih.gov In this approach, initial ozonation breaks down the complex dye structure, leading to near-complete decolorization and, crucially, increasing the biodegradability of the effluent. This is quantified by the increase in the biological oxygen demand to chemical oxygen demand (BOD₅/COD) ratio, which rose from 0.102 to 0.406 after ozonation. nih.gov The pre-treated, more biodegradable water is then passed through the UBAF for efficient COD removal. nih.gov

Synergistic effects are also observed when ozonation is combined with electrocoagulation. One study demonstrated that a synergic catalytic ozonation-electroflocculation process achieved color and COD removal efficiencies of 97.90% and 97.83%, respectively, within one hour. researchgate.net This performance was superior to that of single-ozonation or catalytic-ozonation processes alone. researchgate.net

Table 2: Performance of Sequential Ozonation-UBAF Process for Reactive Brilliant Red X-3B Wastewater

| Parameter | Condition/Result |

|---|---|

| Ozone Concentration | 34.08 mg/L |

| Ozonation Time | 120 min |

| Initial BOD₅/COD Ratio | 0.102 |

| Final BOD₅/COD Ratio | 0.406 |

| Mass Ratio (Ozone to Dye) | 4.5 |

| Final pH | 11 |

| Average Decolorization Efficiency | 97% |

| Average COD Removal Efficiency | 90% |

Data sourced from a study on sequential ozonation and upflow biological aerated filter treatment. nih.gov

Adsorption-Based Removal of this compound from Aqueous Solutions

Adsorption is a widely used, cost-effective, and efficient physical method for removing dyes from wastewater. mdpi.comresearchgate.net The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent. The effectiveness of adsorption depends heavily on the properties of the adsorbent material, such as surface area, porosity, and surface chemistry. researchgate.netchem-soc.si

Carbonaceous materials are the most common adsorbents due to their large surface area and porous structure.

Activated Carbon is considered a benchmark adsorbent for dye removal because of its high adsorption capacity. chem-soc.si Studies on the adsorption of Brilliant Red HE-3B onto commercial activated charcoal show that the process is effective over a wide pH range (5-11). chem-soc.si The equilibrium data for this system fits the Langmuir isotherm model well, indicating monolayer adsorption onto a homogeneous surface. Kinetic studies revealed that the pseudo-second-order model was most appropriate, suggesting that intraparticle diffusion is the rate-limiting step. chem-soc.si

Biochar , a carbon-rich material produced from the pyrolysis of biomass, is an environmentally friendly and low-cost alternative. mdpi.comresearchgate.net Biochar derived from sources like bagasse has been successfully used to adsorb Reactive Brilliant Red X-3B. Its surface contains oxygen-containing functional groups (e.g., carbonyl, carboxylate, hydroxyl) that act as adsorption sites. researchgate.net

Carbon Aerogels , which are synthetic porous materials, have also been investigated. Their adsorption capacity for Reactive Brilliant Red X-3B is influenced by factors such as pH, adsorbent dose, and particle size, with capacity increasing at lower pH (<4) or higher pH (>12). nih.gov

Table 3: Comparison of Maximum Adsorption Capacities (Qₘ) of Various Carbonaceous Adsorbents for Reactive Red Dyes

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Source |

|---|---|---|

| ATP-Modified Biochar (1:3 ratio) | 23.31 | mdpi.com |

| Carbon Aerogel | Not specified, but effective | nih.gov |

| Activated Charcoal | Not specified, but effective | chem-soc.si |

Note: Direct comparison is challenging due to variations in experimental conditions across studies.

Natural clay minerals are attractive low-cost adsorbents due to their layered structure and ion-exchange capacity. mdpi.com Their performance can be significantly enhanced through modification.

Attapulgite (ATP) , a fibrous hydrated magnesium aluminum silicate, has been used to modify biochar, creating a composite adsorbent. mdpi.comresearchgate.net The modification improves the adsorption capacity for Reactive Brilliant Red X-3B by increasing the number of functional groups and creating more adsorption sites. The adsorption mechanism is complex, involving electrostatic interactions, hydrogen bonding, and π–π interactions between the dye molecule and the adsorbent surface. mdpi.comresearchgate.net

Bentonite (B74815) , another type of clay, can be activated using acids or bases to improve its adsorption capabilities. mdpi.com While specific studies on this compound are limited, research on other dyes like methylene blue shows that base-activated bentonite can achieve very high removal efficiencies (over 99%). mdpi.com The activation process increases the surface area and modifies the surface chemistry, enhancing its affinity for dye molecules.

Table 4: Adsorption Performance of Clay-Based Adsorbents for Reactive Red Dyes

| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Source |

|---|---|---|---|

| Attapulgite-Modified Biochar | Reactive Brilliant Red X-3B | 23.31 | mdpi.com |

| Pure Attapulgite | Reactive Brilliant Red X-3B | Lower than composite | mdpi.com |

The performance of clay-based adsorbents is highly dependent on the type of clay, the specific modification process, and the experimental conditions.

Polymer-Based and Composite Adsorbents for High-Efficiency Removal (e.g., Polyaniline Composites, Cyclodextrin (B1172386) Polymers)

The remediation of aqueous environments contaminated with synthetic dyes such as this compound, a reactive azo dye, is a significant environmental challenge. The complex and stable structure of this dye makes it resistant to conventional wastewater treatment methods. Consequently, research has intensified on the development of highly efficient adsorbents, with a particular focus on polymer-based and composite materials. These materials offer tunable properties, high surface areas, and specific functionalities that enhance their dye removal capabilities. Among these, polyaniline composites and cyclodextrin-based polymers have emerged as promising candidates for the effective sequestration of this compound and other similar dyes.

Polyaniline (PANI) is a conductive polymer that has garnered attention for its environmental applications due to its straightforward synthesis, environmental stability, and unique redox properties. When used as a component in composite materials, PANI can significantly enhance the adsorption capacity for various pollutants. The mechanism of adsorption onto PANI-based composites often involves a combination of electrostatic interactions, hydrogen bonding, and π-π stacking interactions between the polymer backbone and the aromatic rings of the dye molecules. The protonated amine and imine groups on the PANI chain can electrostatically attract the anionic sulfonate groups present in reactive dyes like this compound.

Cyclodextrin-based polymers represent another innovative class of adsorbents. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to form inclusion complexes with a wide variety of guest molecules, including organic dyes. researchgate.net By cross-linking CDs with agents like citric acid, insoluble polymers can be synthesized, which are effective for removing pollutants from water. researchgate.net The primary mechanism for dye removal by cyclodextrin polymers is the encapsulation of the dye molecule, or parts of it, within the hydrophobic cavity. The efficiency of this process is influenced by the size and shape compatibility between the dye molecule and the cyclodextrin cavity.

Research into composite adsorbents has also explored the immobilization of biomass, such as yeast, within a polymer matrix like sodium alginate. mdpi.com These biosorbents have demonstrated notable efficiency in removing reactive dyes like Brilliant Red HE-3B. mdpi.com The yeast biomass provides active sites for biosorption, while the alginate matrix offers a stable and easy-to-handle platform. mdpi.com The adsorption process in such systems is often complex, involving contributions from both the biomass and the polymer matrix.

The table below summarizes the maximum adsorption capacities of various polymer-based and composite adsorbents for different dyes, illustrating their potential for water treatment applications.

| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

| β-Cyclodextrin Polymer (β-CDP) | Phenol (B47542) | 13.8 | researchgate.net |

| β-Cyclodextrin Polymer (β-CDP) | Methylene Blue | 105.0 | researchgate.net |

| Residual Saccharomyces pastorianus Yeast in Sodium Alginate (Biosorbent 1) | Brilliant Red HE-3B | ~224.47 | mdpi.com |

| Residual Saccharomyces pastorianus Yeast in Sodium Alginate (Biosorbent 2) | Brilliant Red HE-3B | ~555.55 | mdpi.com |

| Cyanoguanidine-modified Chitosan (B1678972) (CCs) | Congo Red | 666.67 | nih.gov |

Adsorption Isotherm and Kinetic Modeling for Optimized this compound Sequestration

To optimize the design and operation of adsorption-based water treatment systems for the removal of this compound, it is essential to understand the underlying mechanisms and the rate at which the dye is removed from the solution. Adsorption isotherm and kinetic models are mathematical tools used to describe the equilibrium distribution of the dye between the adsorbent and the solution and the speed of the adsorption process, respectively.

Adsorption Isotherm Models

Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. Several models are commonly used to analyze experimental data, with the Langmuir and Freundlich models being the most prevalent.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. tecnoscientifica.com It suggests that once a site is occupied, no further adsorption can occur at that site. The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.com It is not restricted to the formation of a monolayer. mdpi.com

Studies on the adsorption of similar reactive dyes, such as Reactive Brilliant Red X-3B, have shown that the adsorption process can be well-described by both the Langmuir and Freundlich models, depending on the adsorbent used. nih.gov For instance, the adsorption of Cibacron Brilliant Red 3B-A onto granular activated carbon was found to fit both models, indicating a physical adsorption process. researchgate.net The suitability of a particular model provides insights into the nature of the adsorbent surface and the interaction between the adsorbent and the dye.

Adsorption Kinetic Models

Adsorption kinetics describe the rate of adsorbate uptake, which governs the residence time required for the completion of the adsorption process. The most frequently used kinetic models are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model , proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. nih.gov The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Research has consistently shown that the adsorption of various dyes, including reactive red dyes, onto different adsorbents often follows the pseudo-second-order kinetic model. nih.govresearchgate.netchem-soc.sioatext.com This indicates that the adsorption process is likely controlled by chemical adsorption. For example, the adsorption of Brilliant Red HE-3B onto activated charcoal was best described by the pseudo-second-order model, suggesting that intraparticle diffusion is the rate-limiting step. chem-soc.si Similarly, the adsorption of Reactive Brilliant Red X-3B onto carbon aerogels followed both pseudo-first and pseudo-second-order kinetics, while its adsorption onto organic aerogels only followed the pseudo-first-order model. nih.gov

The table below presents a summary of the kinetic and isotherm models that best fit the adsorption of various dyes on different adsorbents, as reported in the literature.

| Dye | Adsorbent | Best Fit Isotherm Model(s) | Best Fit Kinetic Model(s) | Reference |

| Brilliant Red HE-3B | Activated Charcoal | Langmuir | Pseudo-second-order | chem-soc.si |

| Reactive Brilliant Red X-3B | Organic Aerogels (AG) | Langmuir, Freundlich | Pseudo-first-order | nih.gov |

| Reactive Brilliant Red X-3B | Carbon Aerogels (CA) | Langmuir, Freundlich | Pseudo-first-order, Pseudo-second-order | nih.gov |

| Cibacron Brilliant Red 3B-A | Granular Activated Carbon | Langmuir, Freundlich | Pseudo-second-order | researchgate.net |

| Congo Red | Cyanoguanidine-modified Chitosan | Langmuir | Pseudo-second-order, Elovich | nih.gov |

By fitting experimental data to these models, researchers can determine key parameters such as the maximum adsorption capacity (from isotherm models) and the rate constants (from kinetic models). This information is crucial for the design of efficient, large-scale adsorption systems for the removal of this compound and other persistent organic pollutants from wastewater.

Environmental Impact and Ecotoxicological Assessment of Supranol Brilliant Red 3b

Comprehensive Ecotoxicity Studies on Aquatic and Terrestrial Biota

The release of Supranol Brilliant Red 3B into aquatic ecosystems can have detrimental effects on various organisms. The intense color of the dye in water bodies can inhibit sunlight penetration, thereby affecting the photosynthetic processes of aquatic plants, which form the base of the aquatic food chain. researchgate.net

Studies on the phytotoxicity of Acid Red 114 have demonstrated its adverse effects on aquatic plants. For instance, research on the photosynthetic response of Iris pseudacorus (yellow flag iris) to varying concentrations of Acid Red 114 showed a significant decrease in the net photosynthetic rate (Pn) with increasing dye concentration. researchgate.net At a concentration of 120 mg/L, the Pn of Iris pseudacorus decreased by 44%, and a more than 50% reduction was observed at concentrations of 160 mg/L and above. researchgate.net Another study noted that while some plant species like Medicago sativa L. and Sesbania cannabina Pers. showed resistance to certain azo dyes at low concentrations, significant reductions in germination rate and root elongation occurred at higher concentrations (5 g/L). mdpi.com

The toxicity of Acid Red 114 and its degradation products has also been evaluated using human cell lines. A study using the human keratinocyte cell line (HaCaT) found that at a concentration of 150 µg/mL, Acid Red 114 resulted in only 50% cell viability. researchgate.net In contrast, the metabolites produced after phytodegradation showed approximately 100% viability, indicating their non-toxic nature at this concentration. researchgate.net

The acute toxicity of azo dyes in general is considered to be low, with LD50 values typically ranging from 250 to 2000 mg/kg body weight according to European Union guidelines. mdpi.com However, the primary concern with many azo dyes is not their acute toxicity but the toxicity of their degradation products. mdpi.com

Table 1: Ecotoxicity of this compound (C.I. Acid Red 114) on Various Biota

| Organism | Endpoint | Concentration | Effect | Source |

|---|---|---|---|---|

| Iris pseudacorus (Yellow Flag Iris) | Photosynthesis (Pn) | 120 mg/L | 44% decrease in net photosynthetic rate. | researchgate.net |

| Iris pseudacorus (Yellow Flag Iris) | Photosynthesis (Pn) | ≥160 mg/L | >50% decrease in net photosynthetic rate. | researchgate.net |

| Human Keratinocyte Cell Line (HaCaT) | Cell Viability | 150 µg/mL | 50% cell viability. | researchgate.net |

Identification and Toxicological Evaluation of this compound Degradation Byproducts

A significant ecotoxicological concern associated with this compound is its potential to break down into harmful aromatic amines. smolecule.comsustainability-directory.com The reductive cleavage of the azo bonds (-N=N-) can lead to the formation of compounds that are more toxic and carcinogenic than the parent dye molecule. igem.orgmdpi.com

Anaerobic biodegradation of C.I. Acid Red 114 has been shown to yield the amine metabolites 3,3′-dimethylbenzidine and 4-methylbenzenesulfonic acid (4′-aminophenyl) ester. nih.gov The in vivo metabolism of C.I. Acid Red 114 has also demonstrated the reductive cleavage of the azo bonds to produce 3,3′-dimethylbenzidine. nih.govwho.int 3,3′-dimethylbenzidine is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. nih.gov

Phytodegradation studies using the hairy roots of Ipomoea carnea (pink morning glory) have identified other degradation metabolites of Acid Red 114. These include 4-aminobenzene sulfonic acid, 2-methylaniline, and 4-aminophenyl 4-ethyl benzene (B151609) sulfonate. researchgate.net Toxicological assessments of these metabolites on the HaCaT human keratinocyte cell line showed them to be non-toxic at the concentrations tested, suggesting that phytoremediation could be a viable method for detoxifying wastewater containing this dye. researchgate.net

Table 2: Identified Degradation Byproducts of this compound (C.I. Acid Red 114) and their Toxicological Significance

| Degradation Byproduct | Method of Degradation | Toxicological Information | Source |

|---|---|---|---|

| 3,3′-dimethylbenzidine | Anaerobic biodegradation, In vivo metabolism | Possibly carcinogenic to humans (IARC Group 2B). | nih.gov |

| 4-methylbenzenesulfonic acid (4′-aminophenyl) ester | Anaerobic biodegradation | Aromatic amine. | nih.gov |

| 4-aminobenzene sulfonic acid | Phytodegradation by Ipomoea carnea | Non-toxic to HaCaT cells at tested concentrations. | researchgate.net |

| 2-methylaniline | Phytodegradation by Ipomoea carnea | Non-toxic to HaCaT cells at tested concentrations. | researchgate.net |

| 4-aminophenyl 4-ethyl benzene sulfonate | Phytodegradation by Ipomoea carnea | Non-toxic to HaCaT cells at tested concentrations. | researchgate.net |

Analysis of Environmental Persistence and Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be taken up and concentrated in organisms. The bioconcentration factor (BCF) is a common measure of this potential. For C.I. Acid Red 114, BCF values in carp (B13450389) were measured over an 8-week exposure period. At exposure concentrations of 0.2 mg/L and 0.02 mg/L, the BCF values were 42-76 and 52-84, respectively. nih.gov According to classification schemes, these BCF values suggest a moderate potential for bioconcentration in aquatic organisms. nih.gov

Table 3: Environmental Fate of this compound (C.I. Acid Red 114)

| Parameter | Finding | Source |

|---|---|---|

| Anaerobic Biodegradation | Complete primary degradation within 7 days (100 mg/L, 35 °C). | nih.govnih.gov |

| Bioconcentration Factor (BCF) in Carp | 42-76 (at 0.2 mg/L exposure); 52-84 (at 0.02 mg/L exposure). | nih.gov |

Regulatory Compliance and Best Available Technologies for Minimizing Environmental Discharge

Given the potential environmental and health risks associated with certain azo dyes, their use and discharge are subject to regulations in many parts of the world. igem.orgsustainability-directory.com These regulations often focus on restricting azo dyes that can break down to form specific carcinogenic aromatic amines. sustainability-directory.comsustainability-directory.com For example, the European Union has banned azo dyes that can cleave to form any of 24 specified carcinogenic amines. igem.org In Germany, C.I. Acid Red 114 is handled with the same precautions as its carcinogenic reduction amine, 3,3′-dimethylbenzidine. nih.gov

To comply with these regulations and minimize the environmental impact of textile wastewater, various treatment technologies are available. Conventional biological wastewater treatment methods like activated sludge are often not fully effective in removing azo dyes. igem.orgfrontiersin.org Therefore, more advanced methods are often required.

Advanced Oxidation Processes (AOPs), such as ozonation, have shown high efficiency in degrading Acid Red 114. researchgate.net Studies have demonstrated that ozonation can achieve degradation efficiencies of over 90% under optimized conditions (e.g., pH 5, 21-minute contact time). researchgate.net Other effective treatment methods include coagulation/flocculation, Fenton oxidation, and phytoremediation. researchgate.netfrontiersin.org Phytoremediation, using plants like Ipomoea carnea, has been shown to decolorize Acid Red 114 by over 98% and degrade it into non-toxic metabolites. researchgate.net

The selection of the best available technology depends on various factors, including the composition of the wastewater, cost-effectiveness, and regulatory requirements. A combination of different treatment methods is often employed to achieve the desired level of dye removal and detoxification. frontiersin.org

Interactions of Supranol Brilliant Red 3b with Biological Macromolecules and Advanced Materials

Supranol Brilliant Red 3B as a Ligand in Enzyme Inhibition Studies (e.g., Phosphotransferase Activity)

The investigation of small molecules as ligands in enzyme inhibition studies is a crucial area of biochemical research, providing insights into enzyme mechanisms and pathways for drug development. Triazine dyes, a class to which this compound belongs, have been historically utilized as affinity ligands for the purification of various enzymes, including dehydrogenases, kinases, and phosphotransferases. This is often due to their structural resemblance to biological cofactors such as NAD⁺ and ATP.

Mechanistic Investigations of this compound Complexation with Biopolymers (e.g., Chitosan)

The interaction between this compound, also known as Cibacron Brilliant Red 3B-A (CBR), and the biopolymer chitosan (B1678972) has been a subject of detailed investigation. Chitosan, a linear polysaccharide derived from chitin, is characterized by the presence of amino groups that can be protonated in acidic conditions, rendering it a polycation. This property is central to its interaction with anionic dyes like this compound.

The primary mechanism governing the complexation of this compound with chitosan is electrostatic interaction. researchgate.net In an acidic environment, the sulfonic acid groups (-SO₃⁻) on the dye molecule form strong ionic bonds with the protonated amino groups (-NH₃⁺) of the chitosan chain. researchgate.net This interaction leads to the formation of a stable dye-polymer complex, resulting in a distinct and permanent coloration. researchgate.net

Beyond simple electrostatic attraction, the complexation process induces significant photophysical changes in the dye molecule. A notable phenomenon is the bathochromic shift, or red shift, of the dye's maximum absorbance wavelength upon binding to chitosan. researchgate.net This shift, typically to around 570-575 nm, is a key indicator of the formation of the chitosan-dye complex and is utilized for the quantitative determination of chitosan in various formulations. researchgate.net

Furthermore, research has demonstrated that the interaction between this compound and chitosan leads to the formation of micro- to nanometer-sized aggregates. researchgate.net The characteristics of these aggregates are dependent on the charge ratio between the dye and the polymer. researchgate.net In addition to the bathochromic shift, this aggregation can induce fluorescence emission at approximately 600 nm and quenching of emission at 360 nm. researchgate.net The chiral conformation and low linear charge density of chitosan are believed to enhance these photophysical responses. researchgate.net

Table 1: Photophysical Changes of this compound upon Complexation with Chitosan

| Parameter | Change upon Complexation with Chitosan | Reference |

|---|---|---|

| Maximum Absorbance | Bathochromic (red) shift to ~570-575 nm | researchgate.net |

| Fluorescence Emission | Induced emission at ~600 nm | researchgate.net |

Development of this compound-Functionalized Materials for Specific Applications (e.g., Sensing, Separation)

The robust interaction between this compound and chitosan has been leveraged to develop functionalized materials for sensing and separation applications.

Sensing Applications:

The distinct color change and photophysical alterations that occur upon the complexation of this compound with chitosan form the basis of a sensitive colorimetric method for the quantification of chitosan. researchgate.net By measuring the absorbance at the shifted wavelength of the complex, the concentration of chitosan in a solution can be accurately determined. This has practical applications in the quality control of pharmaceutical and biomedical products containing chitosan. researchgate.net

Separation Applications:

The strong binding affinity between this compound and certain polymers has been exploited in the development of materials for the separation of dyes from aqueous solutions. While direct studies on this compound are part of a broader research area, related studies on similar dyes provide valuable insights. For instance, a titanium(IV) functionalized chitosan molecularly imprinted polymer has been successfully developed for the enhanced adsorption and removal of Active Brilliant Red X-3B, a structurally similar azo dye. nih.gov This material exhibited a maximum adsorption capacity of 161.1 mg/g. nih.gov The mechanism involves the Lewis acid character of Ti(IV) modifying the chitosan surface to better recognize and bind the dye molecules. nih.gov

Furthermore, various adsorbent materials, including organic and carbon aerogels, have been investigated for the removal of reactive brilliant red dyes from industrial effluents. nih.gov The adsorption process is influenced by factors such as pH, adsorbent dosage, and particle size. nih.gov Kinetic studies have shown that the adsorption often follows pseudo-first-order or pseudo-second-order models, indicating a complex process involving both physisorption and chemisorption. nih.gov

Table 2: Adsorption Parameters for Brilliant Red Dyes on Different Materials

| Adsorbent Material | Dye | Adsorption Capacity | Kinetic Model | Reference |

|---|---|---|---|---|

| Ti(IV) functionalized chitosan molecularly imprinted polymer | Active Brilliant Red X-3B | 161.1 mg/g | Pseudo-second-order | nih.gov |

| Organic Aerogels | Reactive Brilliant Red X-3B | - | Pseudo-first-order | nih.gov |

These examples highlight the potential for creating this compound-functionalized materials for targeted sensing and separation technologies, primarily leveraging the dye's strong interactions with polymeric matrices.

Emerging Research Paradigms and Future Directions for Supranol Brilliant Red 3b Research

Application of Artificial Intelligence and Machine Learning in Predicting Supranol Brilliant Red 3B Environmental Fate and Optimizing Treatment Processes

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools for modeling the complex behavior of azo dyes in the environment and for optimizing the efficiency of treatment technologies. These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional experimental methods.

For this compound, ML algorithms can be trained to predict its environmental fate, including its transport, persistence, and biodegradation pathways under various environmental conditions. By inputting data on the dye's molecular structure and environmental parameters (e.g., pH, temperature, microbial populations), models can estimate its degradation rate and the formation of potential breakdown products. For instance, research on other azo dyes has successfully employed algorithms like Support Vector Regression (SVR), Random Forest (RF), and Gene Expression Programming (GEP) to model and predict their simultaneous biodegradation. A hybrid model combining an SVR with a fruit fly optimization algorithm (SVR-FOA) showed particular promise in accurately estimating the biodegradation of azo dyes and hexavalent chromium.

| Machine Learning Model | Application Area | Predicted Parameter | Reference Finding |

|---|---|---|---|

| Support Vector Regression-Fruitfly Optimization Algorithm (SVR-FOA) | Biodegradation Modeling | Simultaneous biodegradation of azo dyes and chromium | Demonstrated higher accuracy in prediction compared to standalone SVR, GEP, and RF models. |

| ADAM and LSTM Algorithms | Catalytic Reduction | Catalytic performance for removal of nitrophenols and azo dyes | Exhibited the most favorable performance in predicting the reduction of toxic compounds. |

| Random Forest (RF) & XGBTree (XGB) | Catalytic Reduction | Catalytic activity for removal of various azo dyes and nitrophenols | RF performed best for TNP, MB, and RHB, while XGB was best for NP and DNP. |

| Artificial Neural Network (ANN) | Process Control | Control of treatment system prototype for dye wastewater | Used to design the controlling software for a system combining AOPs and bioflotation. |

Integration of Nanotechnology for Enhanced this compound Remediation and Sensing Platforms

Nanotechnology offers novel solutions for both the removal and detection of azo dyes like this compound from aqueous environments. The unique properties of nanomaterials, such as high surface area and reactivity, make them highly effective for environmental remediation.

For remediation, nanoparticles are being developed as superior adsorbents and catalysts. Materials like metal oxide nanoparticles, carbon nanotubes, and nanocomposites can efficiently adsorb dye molecules from wastewater. Their high surface-area-to-volume ratio allows for more active sites for dye binding compared to traditional adsorbents. Furthermore, photocatalytic nanoparticles can degrade this compound when exposed to light. These advanced oxidation processes can break down the complex aromatic structure of the dye into simpler, less harmful compounds.

In parallel, nanotechnology is driving the development of highly sensitive and selective sensing platforms for monitoring this compound in water. Electrochemical nanosensors, often modified with carbon nanomaterials, can detect azo dyes at very low concentrations. Another promising approach involves fluorescent nanosensors, such as quantum dots (QDs). The presence of an azo dye can quench the fluorescence of the QDs; this change in light emission can be measured to determine the dye's concentration. Research has demonstrated the ability of conjugated polymer arrays to detect and differentiate between 12 closely related azo dyes at nanomolar concentrations in water, showcasing the discriminatory power of these advanced sensing systems.

| Approach | Technology | Principle of Operation | Key Advantage |

|---|---|---|---|

| Remediation | Adsorption by Nanoparticles (e.g., nano-sized UiO-66) | High surface area of nanoparticles binds dye molecules. | Offers effective adsorption capability and potential for sustainable water remediation. |

| Remediation | Photocatalysis (e.g., Cu-MgFe2O4 nanoparticles) | Nanoparticles generate reactive oxygen species under light to degrade dyes. | Can break down complex dye molecules into simpler compounds, reducing toxicity. |

| Sensing | Electrochemical Nanosensors | Nanomaterial-modified electrodes detect the electrochemical signal of the dye. | Provides high sensitivity for detecting trace levels of azo dyes. |

| Sensing | Fluorescent Quantum Dots (QDs) | Azo dye quenches the fluorescence of the QDs, allowing for quantification. | Enables rapid and sensitive detection; has been used to create biosensors with enzymes like azoreductase. |

| Sensing | Conjugated Polymer Arrays | Dyes cause distinct fluorescence response patterns (inner filter effect) across an array of polymers. | Allows for the differentiation of multiple, structurally similar azo dyes at nanomolar concentrations. |

Circular Economy Perspectives and Sustainable Management of Dye-Containing Wastewaters

The concept of a circular economy is fundamentally reshaping the approach to industrial wastewater management, moving away from a linear "take-make-dispose" model towards a closed-loop system. For industries using this compound, this involves viewing wastewater not as a waste product but as a potential source of valuable resources.

A primary goal within this framework is water reclamation. Advanced treatment technologies, such as membrane filtration and advanced oxidation processes, can purify textile wastewater to a standard where it can be reused in the dyeing process. This "closing of the water loop" significantly reduces the industry's freshwater consumption and environmental footprint.